

Solubility Profile of Cyclopropanecarboxamide in Organic Solvents: A Technical Guide

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Compound of Interest		
Compound Name:	Cyclopropanecarboxamide	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cyclopropanecarboxamide in various organic solvents. Due to a notable lack of extensive, publicly available quantitative data, this document focuses on reported qualitative solubility and presents a detailed, standardized experimental protocol for its precise determination. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling accurate and reproducible solubility assessments.

Introduction to Cyclopropanecarboxamide

Cyclopropanecarboxamide (CAS No. 6228-73-5) is a chemical compound with a molecular formula of C₄H₇NO and a molecular weight of 85.10 g/mol .[1] It serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[2] Understanding its solubility in different organic solvents is critical for process development, formulation design, and purification strategies.

A notable discrepancy exists regarding its water solubility. While some chemical suppliers report it as "insoluble in water,"[2] its computed XLogP3-AA value of -0.4 suggests a degree of aqueous solubility.[1] This highlights the importance of empirical determination of its solubility properties.



Solubility Data

Quantitative solubility data for **cyclopropanecarboxamide** in a wide range of organic solvents is not readily available in published literature. The following table summarizes the available qualitative information.

Solvent	CAS Number	Molecular Formula	Qualitative Solubility	Reference
Methanol	67-56-1	CH ₄ O	Soluble	[3]
Water	7732-18-5	H₂O	Insoluble (conflicting data exists)	[2]
Toluene	108-88-3	С7Н8	Data not available	
Dichloromethane	75-09-2	CH ₂ Cl ₂	Data not available	
Ethyl Acetate	141-78-6	C4H8O2	Data not available	_
Ethanol	64-17-5	C ₂ H ₆ O	Data not available	_

Experimental Protocol for Determining Equilibrium Solubility

The following protocol is a detailed methodology for determining the equilibrium solubility of **cyclopropanecarboxamide** in an organic solvent, adapted from the widely recognized shake-flask method described in the United States Pharmacopeia (USP) General Chapter <1236>.[4] [5][6] This method is considered the gold standard for determining thermodynamic solubility.[7] [8]

Materials and Apparatus

Solute: Cyclopropanecarboxamide (purity ≥98%)



- Solvents: Selected organic solvents (e.g., Methanol, Ethanol, Dichloromethane, Ethyl Acetate, Toluene), analytical grade or higher.
- Apparatus:
 - Analytical balance (readable to at least 0.1 mg)
 - Glass vials or flasks with screw caps (e.g., 4 mL or 20 mL)
 - Orbital shaker with temperature control
 - Syringe filters (e.g., 0.45 μm, compatible with the chosen solvent)
 - Syringes
 - Volumetric flasks and pipettes
 - High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g.,
 UV-Vis) or another validated analytical instrument for concentration measurement.

Procedure

- Preparation of the Test Solution:
 - 1. Add an excess amount of **cyclopropanecarboxamide** to a pre-weighed vial or flask. An excess is necessary to ensure that a saturated solution is formed in equilibrium with the solid phase.[7][9]
 - 2. Record the mass of the added **cyclopropanecarboxamide**.
 - 3. Add a known volume of the selected organic solvent to the vial.
- Equilibration:
 - 1. Securely cap the vials.
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C) and agitation speed (e.g., 150 rpm). The agitation should be sufficient to keep the solid suspended without forming a vortex.[9]



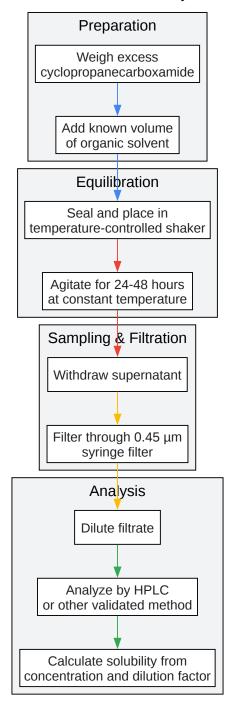
- 3. Equilibrate the samples for a predetermined period. A typical equilibration time is 24 to 48 hours to ensure thermodynamic equilibrium is reached.[9] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
- Sample Collection and Preparation:
 - 1. After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
 - 2. Carefully withdraw a sample from the supernatant using a syringe.
 - 3. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
 - 4. Accurately dilute the filtered sample with the same organic solvent to a concentration within the calibrated range of the analytical method.
- Analysis:
 - Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of cyclopropanecarboxamide.
 - 2. Prepare a calibration curve using standard solutions of **cyclopropanecarboxamide** of known concentrations.
- Calculation:
 - Calculate the concentration of cyclopropanecarboxamide in the original saturated solution by applying the dilution factor.
 - 2. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **cyclopropanecarboxamide**.



Experimental Workflow for Solubility Determination



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Caption: Workflow for Equilibrium Solubility Determination.



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